molecular formula C25H33NO B286616 5-(Dibutylamino)-1,1-diphenylpent-3-yn-1-ol

5-(Dibutylamino)-1,1-diphenylpent-3-yn-1-ol

Cat. No. B286616
M. Wt: 363.5 g/mol
InChI Key: BSBPQCQQMPZTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Dibutylamino)-1,1-diphenylpent-3-yn-1-ol, also known as DBDPE, is a flame retardant that has gained significant attention in recent years. The compound is widely used in various industries, including electronics, construction, and textiles, due to its excellent flame retardant properties.

Scientific Research Applications

5-(Dibutylamino)-1,1-diphenylpent-3-yn-1-ol has been widely used as a flame retardant additive in various materials, including plastics, textiles, and electronics. The compound has been shown to be highly effective in reducing the flammability of these materials, thereby improving their safety and durability. In addition, 5-(Dibutylamino)-1,1-diphenylpent-3-yn-1-ol has also been studied for its potential use in other applications, such as in the synthesis of new materials and as a catalyst in organic reactions.

Mechanism of Action

The flame retardant properties of 5-(Dibutylamino)-1,1-diphenylpent-3-yn-1-ol are attributed to its ability to inhibit the combustion process by forming a protective layer on the surface of the material. The compound undergoes a series of chemical reactions when exposed to heat, which results in the formation of a char layer that acts as a barrier against the flame. The mechanism of action of 5-(Dibutylamino)-1,1-diphenylpent-3-yn-1-ol has been extensively studied, and various models have been proposed to explain its flame retardant properties.
Biochemical and Physiological Effects:
5-(Dibutylamino)-1,1-diphenylpent-3-yn-1-ol has been shown to have minimal toxicity and is considered safe for use in various applications. However, some studies have suggested that exposure to high concentrations of the compound may have adverse effects on human health, including respiratory and skin irritation. Further research is needed to fully understand the biochemical and physiological effects of 5-(Dibutylamino)-1,1-diphenylpent-3-yn-1-ol.

Advantages and Limitations for Lab Experiments

5-(Dibutylamino)-1,1-diphenylpent-3-yn-1-ol has several advantages as a flame retardant additive, including its high efficiency, low cost, and ease of use. However, the compound also has some limitations, such as its limited solubility in water and some organic solvents, which may affect its application in certain materials. In addition, the synthesis method of 5-(Dibutylamino)-1,1-diphenylpent-3-yn-1-ol is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on 5-(Dibutylamino)-1,1-diphenylpent-3-yn-1-ol, including the development of new synthesis methods to improve the yield and purity of the product, the study of its potential use in other applications, such as in the synthesis of new materials, and the investigation of its environmental impact. In addition, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of 5-(Dibutylamino)-1,1-diphenylpent-3-yn-1-ol.
Conclusion:
In conclusion, 5-(Dibutylamino)-1,1-diphenylpent-3-yn-1-ol is a highly effective flame retardant additive that has gained significant attention in recent years. The compound has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 5-(Dibutylamino)-1,1-diphenylpent-3-yn-1-ol in various applications and to address any potential health and environmental concerns associated with its use.

Synthesis Methods

5-(Dibutylamino)-1,1-diphenylpent-3-yn-1-ol can be synthesized through a multistep reaction process, which involves the coupling of 1,1-diphenyl-3-buten-1-one with dibutylamine in the presence of a base catalyst. The resulting intermediate product is then subjected to further reactions, including reduction and acetylation, to yield the final product. The synthesis method of 5-(Dibutylamino)-1,1-diphenylpent-3-yn-1-ol has been extensively studied, and various modifications have been proposed to improve the yield and purity of the product.

properties

Molecular Formula

C25H33NO

Molecular Weight

363.5 g/mol

IUPAC Name

5-(dibutylamino)-1,1-diphenylpent-3-yn-1-ol

InChI

InChI=1S/C25H33NO/c1-3-5-20-26(21-6-4-2)22-14-13-19-25(27,23-15-9-7-10-16-23)24-17-11-8-12-18-24/h7-12,15-18,27H,3-6,19-22H2,1-2H3

InChI Key

BSBPQCQQMPZTNW-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)CC#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Canonical SMILES

CCCCN(CCCC)CC#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

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